Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)10-4-7-13(19)12(8-10)9-2-5-11(6-3-9)22-15(16,17)18/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWOMEQTUMFRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133448 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-hydroxy-4′-(trifluoromethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261855-31-5 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-hydroxy-4′-(trifluoromethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261855-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-hydroxy-4′-(trifluoromethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be challenging due to the indirect synthetic strategies and the volatility of the reagents involved . Recent advances have led to the development of innovative reagents that facilitate the trifluoromethoxylation reaction, making the synthesis of such compounds more accessible .
Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the reaction conditions and improving the yield and purity of the final product. The use of advanced trifluoromethoxylation reagents has shown promise in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylate group can produce alcohols .
Scientific Research Applications
Chemistry
Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate serves as a versatile building block in organic synthesis. Its chemical reactivity allows it to participate in various reactions:
- Synthesis of Complex Molecules : It can be used in multi-step synthesis processes, such as the Suzuki–Miyaura coupling reaction, to form carbon-carbon bonds.
-
Functional Group Transformations :
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The carboxylate ester can be reduced to an alcohol.
- Substitution Reactions : The methyl group can undergo electrophilic aromatic substitution.
Biology
Research into the biological activities of this compound is ongoing, with several potential applications identified:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigations are underway to explore its effects on cancer cell lines, focusing on its mechanism of action and potential as a therapeutic agent.
Medicine
This compound is being explored for its potential applications in drug development:
- Pharmacophore Design : Its structural features may serve as a scaffold for designing new drugs targeting specific biological pathways.
- Drug Formulation : The compound's properties may allow it to be incorporated into drug formulations aimed at enhancing bioavailability and efficacy.
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of this compound using Suzuki–Miyaura coupling demonstrated high yields and purity. The resulting compound was characterized using NMR and mass spectrometry to confirm its structure.
Case Study 2: Biological Evaluation
In vitro studies evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating the compound’s mode of action .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of analogous biphenyl derivatives:
| Compound Name | Substituents (Positions) | Functional Groups | Biological Activity | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate (Target) | 6-OH, 4'-OCF₃ | Methyl ester, hydroxyl | Undisclosed (Potential anticancer) | ~330 (estimated) |
| N-{6-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide | 4'-OCF₃, 2-CH₃, carboxamide | Carboxamide, morpholine-pyridine | Antineoplastic | >450 (estimated) |
| Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate | 4'-CH₃, 5-nitrobenzoxadiazole | Methyl ester, nitrobenzodiazole | c-Myc inhibitor | ~407 (estimated) |
| [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-4'-methoxy-3'-(trifluoromethyl) | 6-Cl, 4'-OCH₃, 3'-CF₃ | Carboxylic acid | Undisclosed | 330.69 |
Key Comparative Insights
Functional Group Impact on Bioactivity
- The carboxamide derivative (Table, Row 2) exhibits antineoplastic activity due to its ability to disrupt protein-protein interactions, likely enhanced by the morpholine-pyridine moiety’s solubility and target engagement . In contrast, the methyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for improved bioavailability .
- The nitrobenzoxadiazole group in Row 3’s compound contributes to its role as a c-Myc inhibitor by enabling fluorescence-based tracking and enhanced cellular uptake .
Substituent Effects on Physicochemical Properties The trifluoromethoxy group (OCF₃) in the target compound and Row 2’s analogue increases lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration compared to the methoxy (OCH₃) and trifluoromethyl (CF₃) groups in Row 4’s compound .
Synthetic Accessibility
- The target compound’s synthesis likely follows a one-pot Diels-Alder and cross-coupling strategy (as in ), leveraging palladium catalysts for biphenyl bond formation . In contrast, the nitrobenzoxadiazole analogue (Row 3) requires multi-step functionalization of the benzoxadiazole core .
Biological Activity
Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate, with CAS number 1261855-31-5, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant research findings, and comparisons with similar compounds.
- Molecular Formula : C15H11F3O4
- Molecular Weight : 312 g/mol
- LogP : 4.75 (indicating moderate lipophilicity)
- Polar Surface Area : 56 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of hydroxyl and carboxylate groups allows for hydrogen bonding interactions with proteins and other biomolecules, potentially influencing their activity. The biphenyl core contributes to the compound's rigidity and facilitates interactions with enzymes and receptors.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related biphenyl derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess such activity.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds in this class have been shown to inhibit the proliferation of human cancer cell lines in vitro.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial activity of several biphenyl derivatives against Staphylococcus aureus and Escherichia coli. This compound was included in the screening and showed promising results.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
-
Anticancer Research :
- A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Mechanism : The compound was found to activate caspase pathways leading to apoptosis.
Comparative Analysis
Q & A
Q. What are the common synthetic routes for Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , which connects aryl halides with boronic acids. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ (5 mol%) is commonly used to mediate coupling .
- Reaction conditions : Reactions proceed in toluene/ethanol (10:3) with aqueous Na₂CO₃ (2 M) under argon, heated to reflux for 6 hours .
- Workup : Purification via silica gel column chromatography (hexane/EtOAc gradient) ensures high purity .
Q. How is the purity of this compound assessed during synthesis?
Purity is monitored using:
- Thin-layer chromatography (TLC) : To track reaction progress in real-time .
- High-performance liquid chromatography (HPLC) : For quantitative purity analysis.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with δH values (e.g., 8.32 ppm for aromatic protons) critical for validation .
Q. What analytical techniques are essential for characterizing this compound?
- X-ray crystallography : Resolves crystal structure and confirms stereochemistry (see Supplementary Information in ).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., exact mass 234.00205 ).
- Melting point analysis : Used to compare with literature values (e.g., predicted mp 203°C for analogs ).
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for similar biphenyl carboxylates?
Yield variations (e.g., 80% vs. 87% ) may arise from:
- Catalyst loading : Lower Pd concentrations (<5 mol%) reduce efficiency.
- Solvent polarity : Polar aprotic solvents (THF) improve solubility of intermediates .
- Reaction duration : Extended reflux times (≥6 hours) enhance conversion .
- Purification methods : Gradient elution in column chromatography minimizes co-elution of byproducts .
Q. What strategies optimize site-selective functionalization of the biphenyl core?
- Directed C–H activation : Use ortho-directing groups (e.g., hydroxy or methoxy) to control arylation sites .
- π-Complexation : Chromium-based arene complexes enhance regioselectivity in coupling reactions .
- Protecting groups : Temporary protection of the hydroxyl group (e.g., benzylation) prevents unwanted side reactions .
Q. How does the trifluoromethoxy substituent influence reactivity and stability?
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Replace -OCF₃ with -OCH₃ or -NO₂ to probe electronic effects .
- Bioactivity assays : Test antiparasitic activity against kinetoplastids (e.g., Trypanosoma brucei) using IC₅₀ measurements .
- Computational modeling : Density functional theory (DFT) predicts binding affinities to target enzymes .
Q. How to interpret complex splitting patterns in NMR spectra of biphenyl derivatives?
- Diastereotopic protons : Adjacent substituents (e.g., -OH and -COOCH₃) create non-equivalent H environments, leading to doublets of doublets .
- Coupling constants : J values (e.g., J = 8.8 Hz for para-substituted aromatics) confirm substitution patterns .
- Dynamic effects : Rotational barriers in the biphenyl system may broaden peaks at room temperature; variable-temperature NMR resolves this .
Methodological Notes
- References : Always cross-validate data using multiple techniques (e.g., HRMS + NMR) to mitigate instrument-specific errors.
- Contradictions : Replicate published procedures exactly before modifying parameters (e.g., solvent ratios or catalysts).
- Advanced Tools : Use X-ray crystallography for unambiguous structural confirmation, especially when synthesizing novel analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
